5-Bromo-2-cyano-3-formylbenzoic acid
CAS No.: 1804381-23-4
Cat. No.: VC2761175
Molecular Formula: C9H4BrNO3
Molecular Weight: 254.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1804381-23-4 |
---|---|
Molecular Formula | C9H4BrNO3 |
Molecular Weight | 254.04 g/mol |
IUPAC Name | 5-bromo-2-cyano-3-formylbenzoic acid |
Standard InChI | InChI=1S/C9H4BrNO3/c10-6-1-5(4-12)8(3-11)7(2-6)9(13)14/h1-2,4H,(H,13,14) |
Standard InChI Key | JJNSIPXTRBXTBM-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1C=O)C#N)C(=O)O)Br |
Canonical SMILES | C1=C(C=C(C(=C1C=O)C#N)C(=O)O)Br |
Introduction
Chemical Structure and Identification
Structural Characteristics
5-Bromo-2-cyano-3-formylbenzoic acid is a complex organic compound with a benzene ring core and four distinct functional groups strategically positioned around the aromatic ring. The molecular structure contains:
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A bromine atom at position 5
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A cyano (nitrile) group at position 2
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A formyl (aldehyde) group at position 3
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A carboxylic acid group at position 1
This particular arrangement of functional groups creates a unique electronic environment within the molecule, influencing its chemical behavior and reactivity profile.
Identification Data
The compound is identified by specific chemical identifiers that allow for its unambiguous recognition in chemical databases and literature. These identifiers include:
Parameter | Value |
---|---|
CAS Number | 1804381-23-4 |
Molecular Formula | C₉H₄BrNO₃ |
Molecular Weight | 254.04 g/mol |
IUPAC Name | 5-bromo-2-cyano-3-formylbenzoic acid |
Standard InChI | InChI=1S/C9H4BrNO3/c10-6-1-5(4-12)8(3-11)7(2-6)9(13)14/h1-2,4H,(H,13,14) |
Standard InChIKey | JJNSIPXTRBXTBM-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1C=O)C#N)C(=O)O)Br |
PubChem Compound ID | 121591484 |
Physical and Chemical Properties
Property | Value |
---|---|
Physical State | Solid (at standard conditions) |
Color | Not specified in available literature |
Molecular Weight | 254.04 g/mol |
Density | Not available in current literature |
Melting Point | Not available in current literature |
Boiling Point | Not available in current literature |
Flash Point | Not available in current literature |
Solubility | Likely soluble in polar organic solvents based on functional groups |
Electronic and Structural Properties
The electronic properties of 5-Bromo-2-cyano-3-formylbenzoic acid are significantly influenced by its functional groups:
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The bromine atom, being electron-withdrawing through inductive effects, reduces electron density in the aromatic ring
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The cyano group (C≡N) is strongly electron-withdrawing through both inductive and resonance effects
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The formyl group (CHO) withdraws electrons through inductive effects but can donate through resonance
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The carboxylic acid group (COOH) exhibits both electron-withdrawing inductive effects and resonance effects
This combination of electron-withdrawing groups creates an electron-deficient aromatic system, making the compound susceptible to nucleophilic attack at specific positions while also providing sites for further functionalization.
Synthesis Methods
Synthetic Technique | Potential Application |
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Continuous Flow Chemistry | Allows for controlled reaction conditions and potentially improved yields for multi-step syntheses |
Catalytic C-H Functionalization | Could enable direct introduction of functional groups at specific positions |
Transition Metal-Catalyzed Cross-Coupling | Provides pathways for introducing cyano groups and other functionalities |
Microwave-Assisted Synthesis | May accelerate reaction rates and improve yields for certain transformation steps |
The complexity of the target molecule, with its multiple functional groups, necessitates careful planning of the synthetic sequence to avoid undesired side reactions and ensure regioselectivity of each transformation .
Chemical Reactivity
Reactive Sites Analysis
5-Bromo-2-cyano-3-formylbenzoic acid presents multiple reactive sites that can participate in various chemical transformations:
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The carboxylic acid group can undergo esterification, amidation, and reduction reactions
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The cyano group can be hydrolyzed to form amides or carboxylic acids, or reduced to amines
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The formyl group can participate in nucleophilic addition reactions, condensations, and reductions
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The bromine substituent can be involved in various cross-coupling reactions for further functionalization
This multi-functional nature makes the compound valuable as a versatile synthetic intermediate in organic chemistry.
Functional Group | Potential Reactions | Expected Products |
---|---|---|
Carboxylic Acid (-COOH) | Esterification with alcohols | Benzoic acid esters |
Amidation with amines | Benzamides | |
Reduction with LiAlH₄ | Benzyl alcohol derivatives | |
Cyano Group (-CN) | Hydrolysis | Amides or carboxylic acids |
Reduction | Amines | |
Addition reactions | Imines, ketones | |
Formyl Group (-CHO) | Nucleophilic addition | Alcohols, imines |
Oxidation | Carboxylic acids | |
Reduction | Alcohols | |
Condensation reactions | Olefins, heterocycles | |
Bromine (-Br) | Suzuki coupling | Aryl derivatives |
Sonogashira coupling | Alkynyl derivatives | |
Nucleophilic substitution | Various substituted products |
The interplay between these reactive sites requires consideration of chemoselectivity when designing reactions involving this compound.
Applications in Research and Industry
Synthetic Intermediates
The primary value of 5-Bromo-2-cyano-3-formylbenzoic acid lies in its potential as a versatile synthetic intermediate:
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The presence of multiple functional groups enables diverse chemical transformations
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The compound can serve as a building block for more complex molecules
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Its structure facilitates the synthesis of compounds with specific spatial arrangements of functional groups
This versatility makes it potentially valuable in the synthesis of pharmaceuticals, agrochemicals, and specialized materials.
Comparison with Structural Isomers
Isomer Analysis
5-Bromo-2-cyano-3-formylbenzoic acid belongs to a family of isomeric compounds that share the same molecular formula but differ in the arrangement of functional groups. Comparing this compound with its structural isomers provides insights into how positional changes affect properties and reactivity:
Compound | CAS Number | Structural Differences |
---|---|---|
5-Bromo-2-cyano-3-formylbenzoic acid | 1804381-23-4 | Target compound - Br at C5, CN at C2, CHO at C3 |
3-Bromo-5-cyano-2-formylbenzoic acid | 1805246-96-1 | Br at C3, CN at C5, CHO at C2 - different electronic environment |
5-Bromo-3-cyano-2-formylbenzoic acid | 1806849-94-4 | Br at C5, CN at C3, CHO at C2 - altered electronic distribution |
The positional isomers exhibit different electronic distributions and steric environments, which can significantly impact their reactivity patterns and physical properties .
Comparative Properties
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Electronic Effects: Different positioning of electron-withdrawing groups creates unique electronic distributions in each isomer
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Steric Considerations: The spatial arrangement of functional groups influences accessibility for reactions
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Reactivity Patterns: Each isomer may exhibit different regioselectivity in reactions
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Physical Properties: Subtle differences in melting points, solubility, and other physical parameters may exist
These differences make each isomer potentially valuable for specific synthetic applications where particular electronic or steric environments are required.
Structural Feature | Potential Biological Activity |
---|---|
Carboxylic Acid Group | Enzyme inhibition through interaction with catalytic sites |
Cyano Group | Modulation of protein-ligand interactions |
Formyl Group | Potential covalent interactions with nucleophilic residues in proteins |
Bromine Substituent | Enhanced membrane permeability and target selectivity |
The combination of these functional groups in a specific spatial arrangement could potentially confer activity against specific biological targets, though experimental validation would be necessary to confirm such activities.
Analytical Methods and Characterization
Spectroscopic Identification
Several spectroscopic techniques are valuable for characterizing 5-Bromo-2-cyano-3-formylbenzoic acid:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR would show signals for aromatic protons and the formyl proton
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¹³C-NMR would display distinct signals for carbonyl carbons, cyano carbon, and aromatic carbons
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Infrared (IR) Spectroscopy:
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Characteristic absorption bands for carboxylic acid (O-H stretch, C=O stretch)
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Cyano group (C≡N stretch at ~2200-2250 cm⁻¹)
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Formyl group (C=O stretch at ~1700 cm⁻¹)
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Mass Spectrometry:
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Molecular ion peak at m/z 254/256 (characteristic 1:1 pattern for mono-brominated compounds)
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Fragmentation pattern showing loss of functional groups
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These techniques, used in combination, provide definitive structural identification and purity assessment.
Chromatographic Methods
Chromatographic techniques useful for analysis and purification include:
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High-Performance Liquid Chromatography (HPLC) for purity analysis
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Preparative column chromatography for purification using appropriate solvent systems
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Thin-Layer Chromatography (TLC) for reaction monitoring and purity checks
The choice of specific conditions would depend on the compound's solubility properties and the presence of impurities.
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